Desmethyl Methoxy Metsulfuron-methyl

Übersicht

Beschreibung

Desmethyl Methoxy Metsulfuron-methyl is an organic compound that belongs to the class of triazine derivatives. It is known for its role in activating carboxylic acids, particularly in the synthesis of amides, esters, and anhydrides. This compound is widely used in organic chemistry due to its efficiency and versatility in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Desmethyl Methoxy Metsulfuron-methyl is synthesized through a multi-step process. The initial step involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine to form the quaternary ammonium chloride salt. This intermediate is then reacted with methyl 2-aminobenzoate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

Desmethyl Methoxy Metsulfuron-methyl undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the triazine ring is activated for nucleophilic attack.

Condensation Reactions: It is commonly used in the condensation of carboxylic acids and amines to form amides.

Esterification Reactions: It can react with alcohols to form esters.

Common Reagents and Conditions

N-Methylmorpholine: Used in the initial synthesis step.

Carboxylic Acids and Amines: Reactants in amide formation.

Alcohols: Reactants in esterification reactions.

Tetrahydrofuran (THF): Common solvent used in these reactions.

Major Products Formed

Amides: Formed from the reaction with carboxylic acids and amines.

Esters: Formed from the reaction with alcohols.

Anhydrides: Formed under specific conditions.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Background

Desmethyl Methoxy Metsulfuron-methyl (CAS 74223-63-5) is a sulfonylurea compound characterized by the molecular formula and a molecular weight of 397.36 g/mol . As a metabolite of metsulfuron-methyl, it retains herbicidal properties while potentially exhibiting distinct efficacy and environmental behavior.

Herbicide Efficacy

This compound is primarily studied for its herbicidal properties, particularly in controlling broadleaf weeds in various crops. Research indicates that it functions effectively in post-emergence applications, allowing for selective weed management in cereals, pastures, and ornamental plants .

Table 1: Herbicidal Efficacy of this compound

| Crop Type | Application Rate (lb ai/A) | Weeds Controlled | Reference |

|---|---|---|---|

| Wheat | 0.0019 - 0.2 | Broadleaf weeds | |

| Barley | 0.0078 | Annual weeds | |

| Turf | 0.023 | Various broadleaf species |

Environmental Impact Studies

Studies have assessed the persistence and degradation of this compound in soil and water systems. Its low application rates and systemic action suggest a reduced environmental footprint compared to traditional herbicides. Research indicates that the compound degrades under specific conditions, which may mitigate long-term ecological risks .

Table 2: Environmental Persistence of this compound

Toxicological Assessments

Toxicological evaluations reveal that this compound exhibits low acute toxicity to mammals, with margins of exposure (MOEs) significantly exceeding safety thresholds during agricultural applications . This characteristic supports its use as a safer alternative in integrated pest management strategies.

Case Study: Human Health Risk Assessment

A comprehensive risk assessment conducted by the EPA indicated that occupational exposure levels associated with this compound application are within acceptable limits for both handlers and residents . The study highlighted that dermal and inhalation exposure risks are manageable when proper protective measures are followed.

Wirkmechanismus

The mechanism of action of Desmethyl Methoxy Metsulfuron-methyl involves the activation of carboxylic acids to form reactive esters. These esters can then undergo nucleophilic attack by amines, alcohols, or other nucleophiles. The triazine ring plays a crucial role in stabilizing the intermediate and facilitating the reaction .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Chloro-4,6-dimethoxy-1,3,5-triazine: A precursor used in the synthesis of the compound.

4-Methylmorpholine: Another triazine derivative used in similar reactions.

N,N-Diisopropylethylamine: Used in peptide synthesis and similar coupling reactions.

Uniqueness

Desmethyl Methoxy Metsulfuron-methyl is unique due to its high reactivity and efficiency in activating carboxylic acids. It offers advantages over other coupling reagents, such as higher yields and fewer side reactions, making it a preferred choice in many synthetic applications.

Biologische Aktivität

Introduction

Desmethyl Methoxy Metsulfuron-methyl is a derivative of the herbicide metsulfuron-methyl, which belongs to the sulfonylurea class of herbicides. This compound is primarily utilized for its herbicidal properties against various broadleaf weeds and annual grasses. Understanding its biological activity is crucial for assessing its efficacy and safety in agricultural applications.

- Chemical Name: this compound

- CAS Number: 74223-64-6

- Molecular Formula: C₁₄H₁₅N₅O₆S

- Molecular Weight: 381.364 g/mol

- Density: 1.473 g/cm³

- Melting Point: 158°C

- Boiling Point: 647.2°C at 760 mmHg

These properties indicate a stable compound with significant systemic activity, making it effective in weed control.

This compound operates by inhibiting cell division in plants, particularly affecting the growth points in shoots and roots. This action disrupts the normal physiological processes, leading to plant death. The selectivity of this herbicide allows it to target specific weed species while minimizing damage to crops like wheat and barley, which can degrade the compound more rapidly than sensitive species .

Herbicidal Efficacy

The biological activity of this compound has been extensively studied in various agricultural settings:

- Weed Control: It effectively controls a wide range of broadleaf weeds and some annual grasses. Studies have shown that it can significantly reduce weed biomass and seed production, leading to improved crop yields .

- Persistence in Soil: The half-life of this compound varies based on soil type and organic matter content. For instance, studies report half-lives ranging from 4 weeks to several months, indicating variable persistence that can affect subsequent crop planting decisions .

Toxicological Profile

This compound exhibits low toxicity to mammals, birds, fish, and beneficial insects. Risk assessments indicate that the margin of exposure (MOE) for humans is significantly above levels of concern, suggesting a favorable safety profile when used according to label directions .

| Exposure Type | MOE Range | Level of Concern |

|---|---|---|

| Dermal (Adults) | 25,000 - 990,000,000 | Not of Concern |

| Inhalation (Adults) | 1,200,000 - 2,300,000,000 | Not of Concern |

| Oral (Children) | 56,000 - 25,000,000 | Not of Concern |

Field Studies

- Colorado Study (2011): Evaluated the effectiveness of this compound on controlling specific weed species in wheat fields. Results indicated a significant reduction in weed density and biomass compared to untreated controls.

- North Dakota Study (2015): Assessed the environmental impact and degradation rates in various soil types. The study found that higher organic matter content correlated with longer persistence but did not lead to significant environmental risks due to low application rates .

Laboratory Studies

Laboratory assessments have demonstrated that this compound does not exhibit mutagenic properties in several standard assays (e.g., Ames test), reinforcing its safety profile for non-target organisms .

Eigenschaften

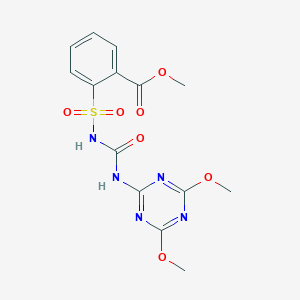

IUPAC Name |

methyl 2-[(4,6-dimethoxy-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O7S/c1-24-10(20)8-6-4-5-7-9(8)27(22,23)19-12(21)15-11-16-13(25-2)18-14(17-11)26-3/h4-7H,1-3H3,(H2,15,16,17,18,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PELUGJARGQUTRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80225214 | |

| Record name | Methyl 2-((4,6-dimethoxy-1,3,5-triazin-2-yl)carbamoylsulfamoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80225214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74223-63-5 | |

| Record name | Methyl 2-((4,6-dimethoxy-1,3,5-triazin-2-yl)carbamoylsulfamoyl)benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074223635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-((4,6-dimethoxy-1,3,5-triazin-2-yl)carbamoylsulfamoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80225214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.